1,2,3-Trichlorobenzene

Description

Trichlorobenzenes are human-made compounds that occur in three different chemical forms. Although they have the same molecular weight and molecular formula, they differ structurally by where the chlorine atoms are attached to the benzene ring. Compounds like these are referred to as isomers. 1,2,3-Trichlorobenzene and 1,3,5-trichlorobenzene are colorless solids, while 1,2,4-trichlorobenzene is a colorless liquid. Although the three isomers of trichlorobenzenes have the same molecular weight and formula, they each may have different chemical and toxicological properties. Trichlorobenzenes have primarily been used as solvents and chemical intermediates to produce other compounds. In the past, mixed isomers of trichlorobenzene had been used for termite control, but this is not a current use. One of the isomers (1,2,4-trichlorobenzene) is produced in large quantities and is used as a solvent to dissolve such special materials as oils, waxes, resins, greases, and rubber. It is also frequently used to produce dyes and textiles. The other two isomers, 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene, are produced in lower quantities and have fewer uses.

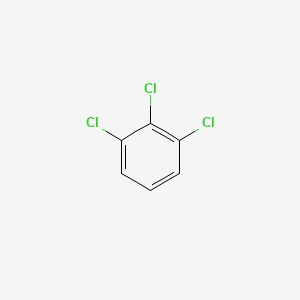

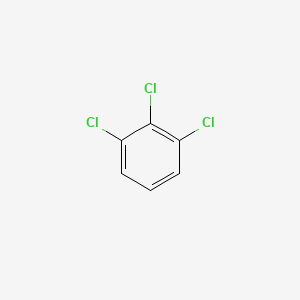

1,2,3-trichlorobenzene is a trichlorobenzene carrying chloro substituents at positions 1, 2 and 3.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMFMZEBKVZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026193 | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Platelets from alcohol, White crystals | |

CAS No. |

87-61-6, 51703-47-0, 12002-48-1 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051703470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vic-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUR9777IK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,2,3-trichlorobenzene CAS number and molecular structure

An In-Depth Technical Guide to 1,2,3-Trichlorobenzene: Properties, Synthesis, Analysis, and Applications

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB) is a synthetic organochlorine compound belonging to the trichlorobenzene isomer group, which also includes 1,2,4- and 1,3,5-trichlorobenzene.[1][2] While 1,2,4-trichlorobenzene is produced in the largest quantities, 1,2,3-TCB holds significance as a chemical intermediate, solvent, and historical component in industrial formulations.[2][3] It appears as a white, solid crystalline substance with a distinct aromatic, chlorobenzene-like odor.[1][4][5][6] Due to its chemical stability, low water solubility, and toxicological profile, understanding its properties, synthesis, and analytical determination is critical for researchers, environmental scientists, and professionals in chemical and materials development.[7] This guide provides a comprehensive technical overview of 1,2,3-trichlorobenzene, grounded in authoritative data and established scientific methodologies.

Chemical Identity and Molecular Structure

The unique identity of 1,2,3-trichlorobenzene is defined by its specific arrangement of three chlorine atoms on a benzene ring. This vicinal substitution pattern dictates its physical and chemical properties, distinguishing it from its other two isomers.

| Identifier | Value | Source |

| CAS Number | 87-61-6 | [1][4][8] |

| IUPAC Name | 1,2,3-Trichlorobenzene | [4] |

| Synonyms | vic-Trichlorobenzene, 1,2,6-Trichlorobenzene | [4][9] |

| Molecular Formula | C₆H₃Cl₃ | [4][8] |

| Molecular Weight | 181.45 g/mol | [4][8] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)Cl | [4] |

| InChIKey | RELMFMZEBKVZJC-UHFFFAOYSA-N | [4][9] |

Molecular Structure: The structure consists of a planar benzene ring with chlorine atoms substituted at the 1, 2, and 3 positions.

Physicochemical Properties

The physicochemical properties of 1,2,3-TCB are fundamental to understanding its behavior in both industrial and environmental contexts. Its high melting point, low volatility compared to less chlorinated benzenes, and hydrophobicity are key characteristics.

| Property | Value | Source |

| Appearance | White crystalline solid/platelets | [1][4] |

| Melting Point | 53.5 - 64 °C | [1][4][8][10] |

| Boiling Point | 218.5 - 219 °C | [1][8] |

| Density | 1.45 - 1.69 g/cm³ (solid) | [1][5] |

| Water Solubility | 18 - 30 mg/L at 25 °C (very low) | |

| Log Kₒw (Octanol-Water Partition Coeff.) | 4.05 | [4] |

| Vapor Pressure | 0.04 mmHg at 25 °C | [4] |

| Henry's Law Constant | 1.25 x 10⁻³ atm·m³/mol | [4] |

| Flash Point | 112.7 - 113 °C (closed cup) | [1][8][11] |

Synthesis and Industrial Production

The industrial synthesis of 1,2,3-trichlorobenzene does not typically involve direct, selective chlorination. Instead, it is most often obtained as a constituent of an isomeric mixture from two primary processes, requiring subsequent separation.

-

Dehydrohalogenation of Benzene Hexachloride (BHC): This process involves the chemical conversion of non-insecticidal isomers of BHC into a mixture of trichlorobenzenes.[1][12] The reaction typically yields a product where the 1,2,4-isomer predominates (70-80%), with smaller amounts of 1,2,3-TCB and 1,3,5-TCB.[12]

-

Chlorination of Dichlorobenzene: The catalyzed chlorination of o-dichlorobenzene also produces a mixture of 1,2,3-TCB and 1,2,4-TCB.[13]

Causality of Process Choice: These indirect routes are favored because the direct substitution of chlorine onto a benzene ring is difficult to control with high regioselectivity for the 1,2,3-pattern. The deactivating, ortho-para directing nature of the chlorine substituents makes the formation of the vicinal isomer less favorable than other isomers.

Purification: Regardless of the synthesis route, a critical downstream step is the separation of the isomers. Due to the close boiling points of the TCB isomers, this is achieved through high-efficiency fractional distillation, often requiring columns with over 60 theoretical plates to achieve high purity.[4][13]

Analytical Methodologies

Accurate detection and quantification of 1,2,3-trichlorobenzene, particularly at trace levels in environmental matrices, are paramount for research and regulatory monitoring. The gold-standard technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Experimental Protocol: Determination of 1,2,3-TCB in Sediment

This protocol describes a self-validating system for the robust analysis of 1,2,3-TCB in a complex matrix like sediment. The inclusion of a recovery standard is crucial for ensuring trustworthiness by correcting for analyte loss during sample preparation.

Step 1: Sample Preparation

-

Extraction: Weigh approximately 1-5 g of homogenized sediment into a glass vial. Add a known amount of a recovery standard (e.g., deuterated 1,2-dibromobenzene) to quantify procedural losses.[14] Add a suitable solvent mixture (e.g., hexane/acetone) and shake overnight to extract the chlorobenzenes.[14]

-

Drying & Clean-up: Decant the solvent extract and pass it through anhydrous sodium sulfate to remove residual water. To remove interfering co-extractants, pass the extract through a chromatography column packed with activated silica gel. Elemental sulfur, a common interference in sediment, can be removed by adding freshly activated copper to the column or extract.[14]

-

Concentration: Carefully evaporate the cleaned extract to a final volume of approximately 0.3-1.0 mL under a gentle stream of nitrogen.[14] This step is critical for achieving the low detection limits required for environmental analysis.

Step 2: Instrumental Analysis (GC-MS)

-

Injection: Inject a 1-2 µL aliquot of the final extract into the GC-MS system.

-

Chromatographic Separation:

-

Rationale: A capillary column with a mid-polarity stationary phase (e.g., Rtx-624, 60m length) is chosen for its ability to effectively resolve the closely eluting chlorobenzene isomers.[14]

-

Typical Oven Program: Start at 60°C, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 250°C and hold.[14] This temperature program ensures separation from volatile impurities and elution of the target analytes with good peak shape.

-

-

Mass Spectrometric Detection:

-

Rationale: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[14] SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode by monitoring only the characteristic ions of 1,2,3-TCB (e.g., m/z 180, 182, 145), allowing for quantification at parts-per-billion (ppb) levels.[4]

-

-

Quantification: Identify 1,2,3-TCB by its retention time and the correct ratio of its quantifier and qualifier ions. Quantify the concentration using a calibration curve and correct the final value based on the recovery of the internal standard.

Industrial Applications and Relevance

While produced in lower volumes than its 1,2,4-isomer, 1,2,3-TCB has specific industrial uses driven by its physical properties.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as herbicides and 2,3-dichlorophenol.[6][7]

-

Solvent: Its high boiling point and stability make it an effective solvent for high-melting-point materials like oils, waxes, and resins.[1][2][6]

-

Dye Carrier: In the textile industry, it has been used as a dye carrier to facilitate the dyeing of polyester fibers.[6][7]

-

Heat Transfer Fluids: Its thermal stability allows for its use as a coolant and heat transfer medium in electrical installations.[1][6]

-

Historical Use: Trichlorobenzenes were historically used in combination with polychlorinated biphenyls (PCBs) as dielectric fluids in transformers and capacitors.[7]

Toxicology and Safety Profile

1,2,3-Trichlorobenzene is classified as a toxic and hazardous substance, requiring careful handling.

-

Human Health Effects: Direct information on human health effects is limited.[2][15] Exposure to vapors may cause irritation of the eyes, skin, and respiratory tract.[1][5][11] It is considered harmful if swallowed.[8]

-

Animal Studies: Toxicological studies in animals have shown that chronic exposure can lead to liver damage.[5]

-

Ecotoxicity: The compound is very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[8][11]

Safe Handling Protocol:

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a tightly closed container, separated from strong oxidants.[11]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Environmental Fate

The environmental behavior of 1,2,3-TCB is governed by its low water solubility, moderate volatility, and resistance to degradation.

-

Partitioning: When released into the environment, it strongly adsorbs to organic matter in soil and sediments.[7] This sequestration makes it less available for degradation and can create long-term reservoirs of contamination.

-

Persistence: 1,2,3-trichlorobenzene is not readily biodegradable, especially under anaerobic conditions found in deep sediment.[16][17]

-

Atmospheric Fate: It can volatilize from soil and water surfaces. The estimated atmospheric half-life is approximately 38 days, suggesting it is susceptible to long-range transport.[16]

-

Biotransformation: Under some conditions, it can undergo reductive dechlorination by microorganisms to form less chlorinated dichlorobenzene and monochlorobenzene congeners.[7][16]

Conclusion

1,2,3-Trichlorobenzene, identified by CAS number 87-61-6, is a significant organochlorine compound with distinct physicochemical properties that dictate its industrial utility and environmental behavior. While its synthesis yields isomeric mixtures requiring sophisticated purification, its application as a solvent and chemical intermediate is well-established. Its persistence in the environment and its toxicological profile necessitate the use of precise analytical methods like GC-MS for monitoring and mandate strict safety protocols for handling. A thorough understanding of this compound is essential for professionals engaged in chemical synthesis, environmental remediation, and regulatory science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6895, 1,2,3-Trichlorobenzene. Available: [Link]

-

Environment and Climate Change Canada (2010). Fact sheet: 1,2,3-trichlorobenzene. Available: [Link]

-

Wikipedia (n.d.). 1,2,3-Trichlorobenzene. Available: [Link]

-

PrepChem (n.d.). Synthesis of 1,2,3-trichlorobenzene. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2014). Toxicological Profile for Trichlorobenzenes. Available: [Link]

-

National Institute of Standards and Technology (NIST) (n.d.). Benzene, 1,2,3-trichloro-. NIST Chemistry WebBook. Available: [Link]

-

Stenutz, R. (n.d.). 1,2,3-trichlorobenzene. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2014). Toxicological Profile for Trichlorobenzenes (Chapter 6: Environmental Fate). Available: [Link]

-

National Institute of Standards and Technology (NIST) (n.d.). Mass Spectrum for Benzene, 1,2,3-trichloro-. Available: [Link]

-

National Center for Biotechnology Information (NCBI) (n.d.). Health Effects - Toxicological Profile for Trichlorobenzenes. Available: [Link]

-

Environment Canada (1993). Priority Substances List Assessment Report: Trichlorobenzenes. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2014). ToxFAQs™ for Trichlorobenzenes. Available: [Link]

-

Reddit (2016). Synthesis of 1,2,3 trichlorobenzene. r/chemistry. Available: [Link]

- Google Patents (1955). US2724003A - Process for preparing trichlorobenzene.

-

Bogacki, J., et al. (2002). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science. Available: [Link]

-

Analytice (n.d.). 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, 1,3,5-trichlorobenzene, benzene - analysis. Available: [Link]

-

OI Analytical (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Available: [Link]

-

New Jersey Department of Health (2005). Hazardous Substance Fact Sheet: 1,2,4-Trichlorobenzene. Available: [Link]

-

California Environmental Protection Agency (2002). Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry. Available: [Link]

Sources

- 1. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. Fact sheet: 1,2,3-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. accustandard.com [accustandard.com]

- 9. Benzene, 1,2,3-trichloro- [webbook.nist.gov]

- 10. guidechem.com [guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. US2724003A - Process for preparing trichlorobenzene - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. canada.ca [canada.ca]

vapor pressure and boiling point of 1,2,3-trichlorobenzene

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1,2,3-Trichlorobenzene

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB) is a chlorinated aromatic compound with the chemical formula C₆H₃Cl₃. As one of three trichlorobenzene isomers, its specific physical properties are of critical importance in various scientific and industrial domains. For researchers in drug development, environmental science, and chemical synthesis, a precise understanding of its volatility—quantified by its boiling point and vapor pressure—is fundamental. These parameters govern purification processes such as distillation, dictate the design of reaction conditions, influence environmental fate and transport, and are crucial for assessing inhalation exposure risks and ensuring laboratory safety.[1][2]

This technical guide provides a comprehensive examination of the boiling point and vapor pressure of 1,2,3-trichlorobenzene. It moves beyond a simple recitation of values to explore the underlying physicochemical principles, detail robust experimental methodologies for their determination, and discuss the practical implications of these properties for the scientific professional.

Core Physicochemical Properties of 1,2,3-Trichlorobenzene

A foundational understanding begins with the key physical and chemical characteristics of the molecule. These properties, summarized in the table below, provide the context for its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₃ | [3][4] |

| Molecular Weight | 181.44 g/mol | [3] |

| Appearance | White crystalline solid | [3][5] |

| Normal Boiling Point | 218.5 °C to 219 °C (at 760 mmHg) | [3][6][7] |

| Melting Point | 51 °C to 54 °C | [3][5][7] |

| Vapor Pressure | 1 mmHg at 40 °C (104 °F) | [4][8] |

| Density | ~1.69 g/cm³ at 25 °C | [4][6][8] |

| Water Solubility | Insoluble (18 mg/L at 25 °C) | [4][8] |

The Boiling Point of 1,2,3-Trichlorobenzene

The boiling point is a cornerstone physical property, representing the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, allowing the liquid to transition into the vapor phase.[9]

Theoretical Principles and Molecular Structure

The relatively high boiling point of 1,2,3-trichlorobenzene (218.5 °C) compared to benzene (80.1 °C) is a direct consequence of its molecular structure. The substitution of three hydrogen atoms with larger, more polarizable chlorine atoms significantly increases the molecule's molar mass and enhances the strength of intermolecular van der Waals forces. These stronger attractive forces require more thermal energy to overcome, resulting in a higher boiling point.

Authoritative Reported Values

Multiple authoritative sources report highly consistent values for the normal boiling point of 1,2,3-trichlorobenzene. The accepted range is narrow, typically cited between 218 °C and 219 °C at standard atmospheric pressure (760 mmHg).[5][7] Specific values include 218.5 °C and a range of 424 to 426 °F.[3][4][6][8] This consistency across databases underscores the reliability of the established value.

Experimental Determination of Boiling Point

For verifying the purity of a sample or when published data is unavailable, experimental determination is necessary. The micro-scale capillary method (Siwoloboff's method) is a trusted and material-efficient technique.

Causality in a Self-Validating Protocol: This method is inherently self-validating. The boiling point is identified by observing a specific, reproducible physical phenomenon: the point at which the internal vapor pressure of the liquid just overcomes the external atmospheric pressure, causing a cessation of bubble flow and the beginning of liquid re-entry into the capillary. The slow, controlled cooling ensures that this equilibrium point is not overshot.

Experimental Protocol: Micro-Capillary Method

-

Preparation: Seal one end of a glass capillary tube by heating it in the apex of a Bunsen burner flame until the glass melts and closes the opening.

-

Sample Introduction: Add 0.5-1.0 mL of the 1,2,3-trichlorobenzene sample into a small-diameter fusion tube.

-

Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid sample.

-

Apparatus Setup: Attach the fusion tube to a calibrated thermometer. The base of the fusion tube should align with the thermometer's bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) to ensure uniform heat distribution.

-

Observation (Heating Phase): Heat the apparatus gently. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates the sample's vapor pressure is exceeding the external pressure.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly while stirring the bath.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Caption: Experimental setup for micro-scale boiling point determination.

The Vapor Pressure of 1,2,3-Trichlorobenzene

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system. It is a direct measure of a substance's tendency to evaporate.

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between vapor pressure and temperature is not linear but exponential. It is described by the Clausius-Clapeyron equation, which provides the theoretical foundation for understanding a substance's volatility.[10][11] A common two-point form of the equation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ (in Kelvin).

-

ΔHvap is the molar enthalpy of vaporization.

-

R is the ideal gas constant (8.314 J/mol·K).

This relationship is critical for extrapolating or interpolating vapor pressure values when experimental data is limited.

Authoritative Reported Data

Unlike boiling point, comprehensive vapor pressure data for 1,2,3-TCB across a wide temperature range is not as commonly published. However, key data points have been established:

| Temperature | Vapor Pressure | Source(s) |

| 40 °C (104 °F) | 1 mmHg (0.133 kPa) | [4][8] |

| 25 °C (estimated) | 0.21 mmHg (0.028 kPa) | [4] |

The low vapor pressure at ambient temperatures is consistent with its classification as a semi-volatile organic compound (SVOC).

Experimental Determination of Vapor Pressure

Measuring vapor pressure, particularly in the low-pressure region (<1 kPa), requires precise and specialized techniques to avoid systematic errors.[12] The static method is a direct and highly reliable approach.

Causality in a Self-Validating Protocol: The static method is self-validating because it measures the pressure of the pure substance in a closed, evacuated system at thermal equilibrium. The system is allowed to stabilize until the pressure reading is constant, ensuring that the measured pressure is indeed the true equilibrium vapor pressure at that specific temperature, free from the influence of other gases.

Experimental Protocol: Static Method

-

Sample Preparation: A highly purified, degassed sample of 1,2,3-trichlorobenzene is placed in a sample bulb. Degassing (e.g., through several freeze-pump-thaw cycles) is critical to remove dissolved air that would contribute to the total pressure.

-

System Evacuation: The sample bulb is connected to a manifold, which includes a high-precision pressure transducer (manometer) and a high-vacuum pump. The entire system is evacuated to a very low pressure (e.g., <10⁻⁵ mbar).

-

Isolation: The system is isolated from the vacuum pump.

-

Thermal Equilibration: The sample bulb is submerged in a constant-temperature bath set to the desired measurement temperature. The system is allowed to equilibrate until the sample temperature and the pressure reading are stable.

-

Pressure Measurement: The stable pressure reading from the transducer is recorded as the vapor pressure at that temperature.

-

Data Collection: Steps 4 and 5 are repeated at various temperatures to generate a vapor pressure curve.

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 4. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3-Trichlorobenzene, 99% - 87-61-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. 1,2,3-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 12. vscht.cz [vscht.cz]

1,2,3-trichlorobenzene reaction with strong oxidants

An In-Depth Technical Guide to the Oxidative Degradation of 1,2,3-Trichlorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

1,2,3-Trichlorobenzene (1,2,3-TCB) is a persistent organochlorine compound whose stability and toxicity pose significant environmental and health challenges. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 1,2,3-TCB with strong oxidants. We delve into the core principles of Advanced Oxidation Processes (AOPs), detailing the mechanisms, experimental protocols, and expected outcomes for degradation via hydroxyl radicals, sulfate radicals, and ozone. This document is structured to serve as a practical reference, emphasizing the causality behind experimental choices and grounding all protocols in established scientific literature.

Introduction to 1,2,3-Trichlorobenzene

1,2,3-Trichlorobenzene is an organochlorine compound belonging to the family of trichlorobenzenes.[1] It presents as a white crystalline solid with a characteristic aromatic odor.[1][2] While its use has been curtailed in many regions, it has historically been employed as a solvent for high-melting-point products, a coolant in electrical installations, and an intermediate in the synthesis of dyes and pesticides.[1] Its chemical stability, characterized by the highly stable benzene ring, makes it resistant to natural degradation pathways, leading to its persistence in soil and water systems. This recalcitrance, coupled with its potential for bioaccumulation, necessitates effective methods for its complete destruction.

Table 1: Physicochemical Properties of 1,2,3-Trichlorobenzene

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₃ | [1] |

| Molar Mass | 181.44 g·mol⁻¹ | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 53.5 °C | [3] |

| Boiling Point | 218.5 °C | [3] |

| Water Solubility | Very poor / Insoluble | [1][3] |

| log P (Octanol/Water) | 4.05 | [3] |

The focus of modern remediation chemistry is not merely to transform a parent compound but to achieve complete mineralization—the conversion of the organic pollutant into benign inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids (in this case, hydrochloric acid, HCl). Advanced Oxidation Processes (AOPs) are a class of methods uniquely suited for this purpose, as they rely on the generation of highly reactive, non-selective chemical oxidants.[4]

Core Principles of Advanced Oxidation Processes (AOPs)

AOPs are defined as aqueous phase oxidation processes that involve the generation of a sufficient quantity of hydroxyl radicals (•OH) to effect water purification.[5] This definition has expanded to include other highly potent species like the sulfate radical (SO₄•⁻). The immense reactivity of these radicals allows them to attack and break down even the most recalcitrant organic molecules like 1,2,3-TCB.[4] The fundamental advantage of AOPs lies in their ability to initiate a cascade of oxidative reactions that can lead to the complete cleavage of the aromatic ring.

Caption: General workflow of an Advanced Oxidation Process (AOP).

Oxidation via Hydroxyl Radicals (•OH)

The hydroxyl radical is an extremely powerful oxidant (E⁰ = 2.8 V) capable of reacting rapidly with most organic compounds.[5] Its reactions with aromatic systems like 1,2,3-TCB are typically initiated by electrophilic addition to the benzene ring.

Mechanistic Overview

The reaction proceeds via the addition of the •OH radical to a carbon atom in the benzene ring, breaking the aromaticity and forming a chlorohydroxycyclohexadienyl radical intermediate.[6] This intermediate can then undergo several transformations. The primary pathway involves oxidation and deprotonation to form various isomers of trichlorophenol. A minor, but significant, pathway is the addition of the radical at the ipso-position (a carbon atom already bearing a chlorine substituent), which can lead to direct dechlorination.[6] Repeated attacks by hydroxyl radicals on these initial intermediates lead to ring-opening and the formation of smaller aliphatic acids, which are ultimately mineralized to CO₂, H₂O, and Cl⁻ ions.[4]

Sources

- 1. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 3. ICSC 1222 - 1,2,3-TRICHLOROBENZENE [chemicalsafety.ilo.org]

- 4. Advanced Oxidation Processes for Chlorobenzene Removal in China: Latest Research, Technologies & Environmental Solutions [chlorobenzene.ltd]

- 5. kirj.ee [kirj.ee]

- 6. ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Biodegradation Pathways of 1,2,3-Trichlorobenzene in Soil

Executive Summary

1,2,3-Trichlorobenzene (1,2,3-TCB) represents a significant challenge in soil bioremediation due to its thermodynamic stability and steric hindrance. Unlike its isomer 1,2,4-TCB, which is more readily degraded, 1,2,3-TCB exhibits higher recalcitrance in aerobic environments. Effective biodegradation requires a bipartite understanding of its fate: anaerobic reductive dechlorination (the dominant pathway in subsurface soils/sediments) and aerobic oxidative ring cleavage (limited to specialized bacterial strains).

This guide synthesizes the molecular mechanisms driving these two distinct pathways, identifies the specific gene clusters involved (e.g., tcb and cbr operons), and provides self-validating experimental protocols for assessing degradation kinetics in soil matrices.

Part 1: Anaerobic Reductive Dechlorination

In anoxic soil horizons and sediments, 1,2,3-TCB acts as a terminal electron acceptor in organohalide respiration. This process is thermodynamically favorable but kinetically limited by the availability of specific dehalogenating bacteria.

Mechanistic Pathway

The primary degradation route involves the sequential removal of chlorine atoms, typically starting at the most sterically crowded or thermodynamically unstable position.

-

Primary Transformation: 1,2,3-TCB is reductively dechlorinated to 1,3-dichlorobenzene (1,3-DCB) . This regioselectivity is driven by the relief of steric strain between the vicinal chlorine atoms.

-

Secondary Transformation: 1,3-DCB is further dechlorinated to monochlorobenzene (MCB) and eventually benzene, though "stalls" at DCB or MCB are common in field conditions without bioaugmentation.

Key Microbial Agents & Enzymes

-

Genus: Dehalobacter (e.g., strain TeCB1) and Dehalococcoides.[1][2]

-

Enzyme: TcbA (Trichlorobenzene reductive dehalogenase). This membrane-associated enzyme catalyzes the transfer of electrons (usually from H2) to the organohalide.

Pathway Visualization

Figure 1: Anaerobic reductive dechlorination pathway of 1,2,3-TCB. The conversion to 1,3-DCB is the dominant regioselective step.

Part 2: Aerobic Oxidative Mineralization

Aerobic degradation of 1,2,3-TCB is rarer and slower than that of 1,2,4-TCB. It relies on the modified ortho-cleavage pathway , where the aromatic ring is activated by dioxygenases before cleavage.

Mechanistic Pathway[3]

-

Dioxygenase Attack: The tcbAaAb gene products (chlorobenzene dioxygenase) introduce molecular oxygen, likely at the C4 and C5 positions, forming a dihydrodiol.

-

Dehydrogenation: Conversion to 3,4,5-trichlorocatechol . Note that unlike lower chlorinated benzenes, the high chlorine load makes this intermediate cytotoxic and difficult to process.

-

Ring Cleavage: The tcbC gene product (chlorocatechol 1,2-dioxygenase) cleaves the intradiol bond, forming a chlorinated muconate (e.g., 2,3,4-trichloromuconate).

-

Dechlorination & Hydrolysis: Subsequent enzymes (tcbD, tcbE) remove chlorine atoms, funneling the carbon into the TCA cycle.

Key Microbial Agents

-

Strain: Pseudomonas sp.[3][4][5][6] strain P51 is the model organism.[5] It contains the plasmid-borne tcb gene cluster (tcbAB, tcbCDEF).

-

Limitations: 1,2,3-TCB induces the tcb pathway less effectively than 1,2,4-TCB, often resulting in slower kinetics (approx. 30-50% the rate of 1,2,4-TCB).

Pathway Visualization

Figure 2: Aerobic modified ortho-cleavage pathway. The formation of 3,4,5-trichlorocatechol is a critical bottleneck.

Part 3: Experimental Protocols for Soil Microcosms

To validate these pathways in site-specific soils, a rigorous microcosm approach is required. This protocol ensures mass balance accountability and differentiation between biotic and abiotic losses.[7]

Protocol: Anaerobic Soil Microcosm Setup

Objective: Assess reductive dechlorination rates and identify daughter products.

| Step | Action | Technical Rationale |

| 1. Preparation | Sieve soil (2 mm) and homogenize. Prepare anoxic mineral medium (reduced with Na2S/cysteine). | Ensures uniform distribution of contaminants and removes large debris. |

| 2. Assembly | In an anaerobic chamber (N2/H2 atmosphere), add 10g soil + 20mL medium to 120mL serum bottles. | Maintains strict anoxic conditions essential for Dehalococcoides activity. |

| 3. Spiking | Spike 1,2,3-TCB (dissolved in acetone/methanol carrier) to target conc. (e.g., 50 µM). Max carrier vol <0.1%.[4] | High carrier solvent concentrations can be toxic to oligotrophic soil bacteria. |

| 4. Controls | Sterile Control: Autoclave soil (3x over 3 days) + NaN3 (0.5%). Substrate Control: No TCB added. | Distinguishes biological degradation from sorption/volatilization. |

| 5. Incubation | Incubate at 25°C in the dark, static or low shake (50 rpm). | Simulates groundwater/subsurface conditions. |

| 6. Sampling | Extract headspace gas (100 µL) weekly for GC-FID/ECD analysis. | Non-destructive sampling allows kinetic curve construction from single bottles. |

Protocol: Aerobic Mineralization (14C-Radiotracer)

Objective: Confirm complete mineralization to CO2.

-

Biometer Flasks: Use 250 mL flasks with a side-arm trap containing 1 M NaOH (CO2 trap).

-

Spiking: Add [UL-14C]1,2,3-TCB mixed with unlabeled substrate to soil (maintain 60% Water Holding Capacity).

-

Sampling: Periodically remove NaOH solution and analyze via Liquid Scintillation Counting (LSC). Refill with fresh NaOH.

-

Mass Balance: At endpoint, extract soil (solvent extraction) and combust recalcitrant soil fractions to recover bound residues. Acceptable recovery: 85-115%.

Part 4: Data Synthesis & Kinetics

The following table summarizes kinetic parameters derived from validated soil studies.

| Parameter | Aerobic Conditions | Anaerobic Conditions | Notes |

| Primary Mechanism | Oxidation (Ring Cleavage) | Reduction (Dechlorination) | Aerobic requires specialized strains (e.g., P51). |

| Half-Life (Soil) | 20 - 45 days | 15 - 30 days | Anaerobic is generally faster if acclimated. |

| Major Intermediates | 3,4,5-Trichlorocatechol | 1,3-Dichlorobenzene | 1,3-DCB accumulation is a common anaerobic stall. |

| Rate Law | First-order / Monod | Zero-order (at high conc.) | K_m values are typically higher for 1,2,3-TCB than 1,2,4-TCB. |

References

-

Biodegradation of 1,2,3- and 1,2,4-Trichlorobenzene in Soil and in Liquid Enrichment Culture. Applied and Environmental Microbiology. [Link]

-

Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene. Applied and Environmental Microbiology. [Link]

-

Degradation of low concentrations of dichlorobenzenes and 1,2,4-trichlorobenzene by Pseudomonas sp.[4] strain P51 in nonsterile soil columns. FEMS Microbiology Ecology. [Link][4]

-

Isolation and Characterization of Dehalobacter sp. Strain TeCB1 Including Identification of TcbA. Frontiers in Microbiology. [Link][1]

-

1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

Sources

- 1. Frontiers | Isolation and Characterization of Dehalobacter sp. Strain TeCB1 Including Identification of TcbA: A Novel Tetra- and Trichlorobenzene Reductive Dehalogenase [frontiersin.org]

- 2. Technology Screening Matrix | Federal Remediation Technologies Roundtable (FRTR) [frtr.gov]

- 3. Quantification of bacterial mRNA involved in degradation of 1,2,4-trichlorobenzene by Pseudomonas sp. strain P51 from liquid culture and from river sediment by reverse transcriptase PCR (RT/PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 7. wsl.ch [wsl.ch]

1,2,3-trichlorobenzene octanol-water partition coefficient

Technical Whitepaper: Precision Determination of 1,2,3-Trichlorobenzene Octanol-Water Partition Coefficient ( )

Executive Summary

The octanol-water partition coefficient (

This technical guide challenges the historical reliance on the Shake-Flask method (OECD 107), which is prone to positive bias due to micro-emulsion formation for compounds with

Physicochemical Profile & Thermodynamic Basis

The Target Analyte: 1,2,3-Trichlorobenzene

1,2,3-TCB (CAS: 87-61-6) serves as a critical model for studying the bioaccumulation of planar halogenated aromatics. Unlike its isomers, the vicinal substitution pattern creates a distinct dipole moment and crystal packing structure (MP: 53.5 °C), influencing its partitioning behavior.

| Parameter | Value | Relevance to Protocol |

| Molecular Weight | 181.45 g/mol | Diffusion coefficient estimation |

| Physical State (25°C) | Solid (Crystalline) | Requires pre-solubilization in Octanol |

| Water Solubility | ~12 mg/L (25°C) | Low; detection limits are critical |

| Vapor Pressure | ~0.2 mmHg (25°C) | High Volatility Risk : Headspace control required |

| Literature | 4.02 – 4.30 | Borderline for OECD 107; Ideal for OECD 123 |

Thermodynamic Theory of Partitioning

The partition coefficient is defined by the ratio of the fugacity capacities of the two phases at equilibrium. For a dilute system obeying Henry's Law:

Where

Experimental Methodologies

Method Selection Matrix

We reject the standard Shake-Flask method for definitive 1,2,3-TCB analysis due to the "emulsion artifact."

| Feature | Shake-Flask (OECD 107) | Slow-Stirring (OECD 123) | HPLC (OECD 117) |

| Mechanism | Vigorous Agitation | Laminar Flow Equilibrium | Chromatographic Retention |

| Equilibrium Time | Fast (< 24 hrs) | Slow (24–48 hrs) | Minutes |

| Artifact Risk | High (Emulsions) | Low (Thermodynamic) | Medium (Secondary Method) |

| Suitability for TCB | Not Recommended | Gold Standard | Screening Only |

The Gold Standard Protocol: Slow-Stirring Method (OECD 123)

This protocol is designed to eliminate micro-droplet formation, ensuring that the measured concentrations reflect true molecular solubility.

Phase 1: System Preparation

-

Pre-saturation: Equilibrate analytical grade 1-octanol and HPLC-grade water in separate vessels for 24 hours prior to the experiment. This ensures mutual saturation limits are met before analyte introduction.

-

Stock Solution: Dissolve 1,2,3-TCB in water-saturated octanol.

-

Target Concentration: ~1000 mg/L (well below solubility limit to maintain Henry’s law region).

-

Note: Since 1,2,3-TCB is solid, ensure complete dissolution without heating >30°C to prevent volatilization.

-

Phase 2: The Slow-Stirring Setup

-

Vessel: Thermostated double-walled glass reactor (25 ± 0.05 °C).

-

Headspace: Minimized to <5% volume to prevent loss of 1,2,3-TCB to the gas phase.

-

Agitation: Magnetic stir bar placed only in the water phase.

-

Critical Parameter: Stirring speed must generate a vortex depth of < 2 cm at the interface. The octanol phase should remain quiescent to rely on diffusive transfer.

-

Phase 3: Sampling & Analysis

-

Time Points: Sample at 5, 10, 24, and 48 hours to demonstrate equilibrium plateaus.

-

Extraction:

-

Water Phase:[1] Syringe sample from the bottom stopcock. Centrifuge at 10,000 g for 5 mins to remove any accidental octanol droplets.

-

Octanol Phase: Sample from the top layer. Dilute with methanol for GC-MS/HPLC analysis.

-

-

Quantification: GC-MS (SIM mode) is preferred over UV-Vis due to the high sensitivity required for the aqueous phase (ppb levels).

Visualization of Experimental Logic

Figure 1: Decision logic for selecting the Slow-Stirring method over Shake-Flask to avoid emulsion artifacts.

Data Analysis & Quality Assurance

Calculation

Calculate the partition coefficient for each time point

Validation Criteria (Self-Validating System)

To ensure the protocol generates authoritative data, the following criteria must be met:

-

Equilibrium Plateau: The regression of

vs. time (over the last 3 points) must not differ significantly from zero (slope test). -

Mass Balance: The sum of mass in water, octanol, and headspace (calculated) must be

of the initial mass introduced.-

Failure Mode: If mass balance < 90%, significant volatilization occurred. Repeat with reduced headspace or a sealed septum system.

-

-

Variance: The standard deviation of

across triplicates must be

Reference Values for Calibration

When validating your setup, run a parallel control with 1,2,4-trichlorobenzene (Reference

Applications in Drug Discovery & Environmental Fate

Understanding the precise

-

QSAR Modeling: 1,2,3-TCB is a Type I narcotic (non-polar narcosis). Its toxicity is linearly dependent on lipophilicity. An error of 0.3 log units in

can result in a 2-fold error in predicted LC50 values for aquatic toxicity. -

Soil Sorption (

):

References

-

OECD. (2022).[2][3] Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][2][4][5]

-

Hansch, C., Leo, A., & Hoekman, D. (1995).[6] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[6] (Source of the standard reference value

). [Link] -

U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,2,3-Trichlorobenzene. [Link][7]

-

PubChem. (2025).[8][6][9] 1,2,3-Trichlorobenzene (Compound).[8][1][2][3][6][7][9][10] National Library of Medicine. [Link][7]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Partition Coefficient (n-octanol/water): slow stir method [scymaris.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 5. search.library.doc.gov [search.library.doc.gov]

- 6. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 8. 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chlorobenzene;1,3-dichlorobenzene;1,2,3-trichlorobenzene | C18H12Cl6 | CID 88195126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fact sheet: 1,2,3-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 1,2,3-Trichlorobenzene

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1,2,3-trichlorobenzene. 1,2,3-Trichlorobenzene (1,2,3-TCB) is an important industrial chemical and a persistent environmental pollutant, making its accurate detection critical for environmental monitoring and industrial quality control.[1][2] This protocol details the chromatographic conditions, sample preparation, and method performance characteristics, providing researchers and analysts with a comprehensive guide for its implementation. The methodology utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, ensuring high selectivity and sensitivity.

Introduction: The Rationale for HPLC Analysis